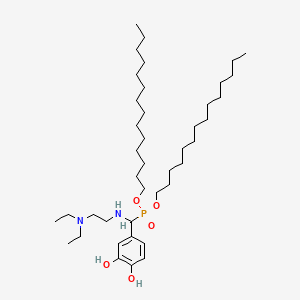

![molecular formula C70H107N5O56 B14081268 6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)

6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hyaluronate Decasaccharide is a fragment of hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. This decasaccharide consists of ten repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Hyaluronic acid is known for its viscoelastic properties and its ability to retain water, making it a crucial component in various biological processes and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyaluronate Decasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using hyaluronidase. This enzyme cleaves the glycosidic bonds, producing oligosaccharides of defined lengths, including decasaccharides . The reaction typically occurs under mild conditions, with the enzyme acting at physiological pH and temperature.

Industrial Production Methods: Industrial production of hyaluronic acid and its fragments often involves microbial fermentation. Strains of bacteria such as Streptococcus zooepidemicus are commonly used. The fermentation process is optimized to produce high yields of hyaluronic acid, which is then purified and enzymatically digested to obtain specific oligosaccharides .

Chemical Reactions Analysis

Types of Reactions: Hyaluronate Decasaccharide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the glucuronic acid units.

Reduction: Reduction reactions can target the carbonyl groups in the glucuronic acid.

Substitution: Substitution reactions can introduce functional groups at specific positions on the sugar units.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used for selective oxidation of vicinal diols.

Reduction: Sodium borohydride is often employed for reducing carbonyl groups.

Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used under basic conditions to introduce new functional groups.

Major Products: The major products of these reactions include oxidized, reduced, or substituted hyaluronate decasaccharides, which can have altered physical and chemical properties .

Scientific Research Applications

Hyaluronate Decasaccharide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the properties and reactions of hyaluronic acid.

Biology: It plays a role in cell signaling and interaction studies, particularly in understanding the extracellular matrix.

Medicine: Hyaluronate Decasaccharide is investigated for its potential in wound healing, tissue engineering, and as a drug delivery vehicle.

Industry: It is used in the formulation of cosmetics and skincare products due to its hydrating properties.

Mechanism of Action

Hyaluronate Decasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions can activate various signaling pathways involved in cell proliferation, migration, and inflammation. The decasaccharide can also modulate the activity of enzymes and other proteins in the extracellular matrix, influencing tissue repair and regeneration .

Comparison with Similar Compounds

Chondroitin Sulfate: Another glycosaminoglycan with similar structural properties but contains sulfate groups.

Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns.

Heparan Sulfate: Contains more complex sulfation and is involved in different biological processes.

Uniqueness: Hyaluronate Decasaccharide is unique due to its specific size and lack of sulfation, which gives it distinct physical and biological properties. Its ability to interact with specific receptors and modulate cellular processes makes it a valuable tool in research and therapeutic applications .

Properties

Molecular Formula |

C70H107N5O56 |

|---|---|

Molecular Weight |

1914.6 g/mol |

IUPAC Name |

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113) |

InChI Key |

MFGYLKSHPJKCDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)

![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)

![1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14081225.png)

![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)